molecular formula C18H20N2O4 B4392259 N-butyl-4-methoxy-3-nitro-N-phenylbenzamide

N-butyl-4-methoxy-3-nitro-N-phenylbenzamide

Cat. No.: B4392259
M. Wt: 328.4 g/mol
InChI Key: GESPBZBLNMZIQW-UHFFFAOYSA-N
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Description

N-butyl-4-methoxy-3-nitro-N-phenylbenzamide: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a butyl group, a methoxy group, a nitro group, and a phenyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-methoxy-3-nitro-N-phenylbenzamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the nitro-methoxy benzene derivative with butylamine and phenyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-butyl-4-methoxy-3-nitro-N-phenylbenzamide can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, acidic conditions.

    Substitution: Sodium ethoxide, ethanol, elevated temperatures.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-butyl-4-methoxy-3-nitro-N-phenylbenzamide is used as a precursor in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and binding studies.

Medicine: this compound is explored for its potential pharmacological properties. It is investigated for its role as an anti-inflammatory agent and its potential use in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and butyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets. The phenyl group provides structural stability and influences the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

  • N-butyl-4-methoxy-3-nitrobenzamide
  • N-phenyl-4-methoxy-3-nitrobenzamide
  • N-butyl-4-methoxybenzamide

Comparison: N-butyl-4-methoxy-3-nitro-N-phenylbenzamide is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical and physical properties. Compared to N-butyl-4-methoxy-3-nitrobenzamide, the additional phenyl group enhances its stability and binding affinity. In contrast to N-phenyl-4-methoxy-3-nitrobenzamide, the butyl group increases its lipophilicity and membrane permeability. These structural differences make this compound a versatile compound with diverse applications in scientific research and industry.

Properties

IUPAC Name

N-butyl-4-methoxy-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-4-12-19(15-8-6-5-7-9-15)18(21)14-10-11-17(24-2)16(13-14)20(22)23/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESPBZBLNMZIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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